2,6-Dibromopyridine-3,5-diamine

Catalog No.
S12920744
CAS No.
M.F
C5H5Br2N3
M. Wt
266.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromopyridine-3,5-diamine

Product Name

2,6-Dibromopyridine-3,5-diamine

IUPAC Name

2,6-dibromopyridine-3,5-diamine

Molecular Formula

C5H5Br2N3

Molecular Weight

266.92 g/mol

InChI

InChI=1S/C5H5Br2N3/c6-4-2(8)1-3(9)5(7)10-4/h1H,8-9H2

InChI Key

MHABJIRBNGCXNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1N)Br)Br)N

2,6-Dibromopyridine-3,5-diamine is an aromatic organic compound with the molecular formula C5_5H5_5Br2_2N3_3. This compound features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and two amino groups at the 2 and 6 positions. The presence of these substituents provides unique chemical properties that differentiate it from other pyridine derivatives. As a halogenated derivative, it falls under the category of substituted pyridines, which are known for their varied biological activities and applications in medicinal chemistry and material science.

The reactivity of 2,6-Dibromopyridine-3,5-diamine is influenced by its structure. The bromine atoms can participate in nucleophilic substitution reactions, while the amino groups can act as nucleophiles themselves. For instance, reactions involving this compound can lead to the formation of various derivatives through coupling reactions, often facilitated by transition metal catalysts . Additionally, its brominated structure enhances interactions with both nucleophiles and electrophiles, making it a versatile reagent in organic synthesis.

Several methods have been developed for synthesizing 2,6-Dibromopyridine-3,5-diamine. A common approach involves the bromination of pyridine derivatives followed by amination reactions. For example:

  • Bromination: Starting from pyridine or its derivatives, bromination can be performed using bromine in an appropriate solvent.
  • Amination: The resulting dibrominated compound can then undergo nucleophilic substitution with amines to introduce amino groups at the desired positions.

Copper-catalyzed methods have also been reported to selectively introduce substituents onto the pyridine ring while retaining other functional groups for further modifications .

2,6-Dibromopyridine-3,5-diamine has several notable applications:

  • Pharmaceutical Development: Its potential as a lead compound in drug discovery is significant due to its unique structure and biological activity.
  • Material Science: The compound may be utilized in the synthesis of novel materials with specific electronic or optical properties.
  • Organic Synthesis: It serves as an intermediate in various organic reactions, particularly those involving nucleophilic substitutions and coupling reactions .

Interaction studies involving 2,6-Dibromopyridine-3,5-diamine focus on its reactivity with biological molecules and synthetic pathways. Research indicates that modifications to the amino and bromine substituents can significantly alter both biological activity and reactivity profiles. These studies are crucial for understanding how structural changes affect the compound's function and potential therapeutic applications .

Several compounds share structural similarities with 2,6-Dibromopyridine-3,5-diamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Bromopyridine-2,6-diamineOne bromine atom; two amino groupsLess reactive than dibrominated analogs
2,6-DibromopyridineTwo bromines; no amino groupsHigher reactivity; used in coupling reactions
4-AminopyridineAmino group at position 4Lacks halogenation; different reactivity
2-Amino-3-bromopyridineOne amino and one bromine groupPotentially less toxic; different applications

The unique combination of two bromines and two amino groups in 2,6-Dibromopyridine-3,5-diamine makes it particularly interesting for research into new chemical entities with enhanced biological activities compared to its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

266.88297 g/mol

Monoisotopic Mass

264.88502 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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